(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Description
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a difluoromethyl group at position 5, a methyl group at position 1, and a methanamine hydrochloride moiety at position 3. The compound’s structure combines fluorine’s electronegativity with the triazole ring’s aromatic stability, making it a candidate for pharmaceutical and agrochemical applications. The hydrochloride salt enhances solubility, which is critical for bioavailability in drug formulations .
Crystallographic studies using SHELX software (e.g., SHELXL) are instrumental in determining its three-dimensional conformation and intermolecular interactions, which influence stability and reactivity .
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methyltriazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4.ClH/c1-11-4(5(6)7)3(2-8)9-10-11;/h5H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHBSSGABFMCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CN)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the introduction of a difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a pre-formed triazole intermediate. This can be achieved using difluoromethylating agents such as ClCF2H under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the triazole ring. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition can lead to the death of fungal cells, making triazoles valuable in treating fungal infections .
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Triazoles have been associated with various anticancer activities due to their ability to interact with DNA and inhibit cell proliferation. Studies have indicated that derivatives of triazoles can induce apoptosis in cancer cells by targeting specific signaling pathways .
Agricultural Applications
Fungicides
The difluoromethyl group in this compound enhances its lipophilicity, which can improve its ability to penetrate fungal cell membranes. This property makes this compound a candidate for use as a fungicide in agriculture. Its effectiveness against various plant pathogens could provide a new avenue for crop protection .
Material Science
Polymer Chemistry
In material science, triazole derivatives are being explored as additives in polymer formulations. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties. Research indicates that such compounds can act as cross-linking agents or stabilizers in polymer systems .
- Antifungal Screening : A study conducted on various triazole derivatives demonstrated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
- Polymer Enhancement : In a series of experiments aimed at improving the mechanical properties of polyvinyl chloride (PVC), the addition of this compound resulted in enhanced tensile strength and elongation at break compared to control samples without the triazole derivative .
Mechanism of Action
The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The triazole ring’s stability allows it to act as a scaffold for various functional groups, facilitating its interaction with biological molecules and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key triazole derivatives with substitutions analogous to the target compound:
Key Observations
Triazole Ring Type :
- The target compound’s 1,2,3-triazole core (vs. 1,2,4-triazole in ) offers distinct electronic properties. 1,2,3-Triazoles are less common in drug design but provide unique hydrogen-bonding capabilities due to nitrogen positioning .
Substituent Effects: Fluorine: The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl or aryl groups in ). Fluorine’s inductive effect also polarizes the triazole ring, influencing reactivity . Hydrochloride Salt: The hydrochloride form improves aqueous solubility relative to free-base analogs, critical for pharmacokinetics .
Crystallography and Stability :
- Isostructural compounds (e.g., and ) exhibit similar triclinic (P̄1) symmetry but differ in halogen substituents (Cl vs. F), affecting crystal packing and melting points . The target compound’s difluoromethyl group may introduce steric hindrance, altering packing efficiency compared to chlorophenyl analogs.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for triazole-thiol derivatives (), involving nucleophilic substitution or click chemistry. However, difluoromethylation requires specialized reagents (e.g., ClCF₂H or HCF₂Br) compared to simpler alkylation steps in .
Biological Relevance :
- While the evidence lacks direct activity data, compounds like [1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine () demonstrate that aryl substitutions enhance target specificity, suggesting the difluoromethyl variant could optimize binding to hydrophobic enzyme pockets .
Biological Activity
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2137745-06-1
- Molecular Formula : C5H8F2N4·HCl
- Molecular Weight : 198.60 g/mol
- Purity : ≥95%
The compound's triazole ring is known for its ability to interact with various biological targets. Triazoles have been associated with antifungal and anticancer activities due to their ability to inhibit specific enzymes involved in these processes. The difluoromethyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine have shown efficacy against a range of bacteria and fungi. In vitro studies demonstrated that related triazole compounds inhibited the growth of pathogens such as Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
Triazole derivatives have also been investigated for their potential anticancer effects. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, a related study reported that a triazole-based compound exhibited IC50 values ranging from 0.5 to 10 µM against several human cancer cell lines, including HeLa and A375 . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented in various studies. A recent investigation highlighted that certain triazole derivatives significantly reduced inflammatory markers in animal models of arthritis and colitis . The compound under review may share similar properties due to its structural characteristics.
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives found that this compound exhibited promising antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The compound was tested at varying concentrations, showing effective inhibition at 10 µg/mL .
Study 2: Anticancer Activity
In a comparative analysis of several triazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 7 µM. This suggests that modifications to the triazole scaffold can enhance anticancer activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by difluoromethylation and subsequent amine hydrochloride salt formation. Key steps include:
- Click Chemistry : Use of propargylamine precursors and azide derivatives under inert conditions (N₂ atmosphere) to minimize side reactions .
- Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution with ClCF₂H or electrophilic reagents (e.g., Selectfluor®) in polar aprotic solvents (DMF, DMSO) .
- Salt Formation : Reaction with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for triazole protons; δ 4.5–5.0 ppm for -CH₂NH₂), ¹⁹F NMR (δ -110 to -120 ppm for CF₂), and DEPT/HSQC for amine group confirmation .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) coupled with high-resolution MS to confirm molecular ion [M+H]⁺ .
- Elemental Analysis : Verify Cl⁻ content (~14–15%) via combustion analysis .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Solubility Profile :
Advanced Research Questions
Q. How does the crystal structure of this compound inform its stability and intermolecular interactions?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXT for structure solution .
- Refinement : SHELXL for anisotropic displacement parameters; hydrogen bonding networks (N–H···Cl, C–F···H) stabilize the lattice .
- ORTEP Visualization : Highlight planarity of the triazole ring and gauche conformation of the difluoromethyl group .
- Key Metrics :
- Torsion Angles : C4–C5–CF₂–F = 60–70° (indicative of steric strain).
- Hydrogen Bonds : N–H···Cl (2.8–3.0 Å) critical for crystalline stability .
Q. What strategies mitigate contradictions in biological activity data across different assay conditions?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from:
- Protein Binding : Pre-incubate compound with serum albumin (1–2 hours) to assess nonspecific binding .
- Redox Sensitivity : Include antioxidants (e.g., ascorbic acid) in cell-based assays to prevent amine oxidation .
Q. How can structure-activity relationship (SAR) studies be designed to explore substitutions on the triazole ring?
- SAR Framework :
- Variations : Replace difluoromethyl with -CF₃, -CH₂F, or -CH₂Cl; modify the 1-methyl group to ethyl or cyclopropyl .
- Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity .
Safety and Handling
Q. What precautions are essential when handling this compound in a laboratory setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
